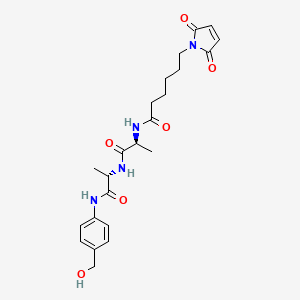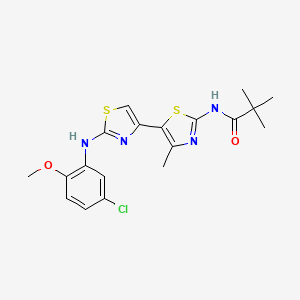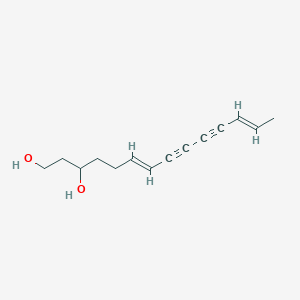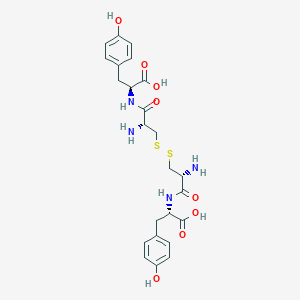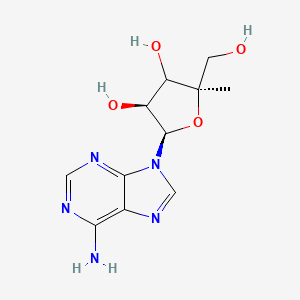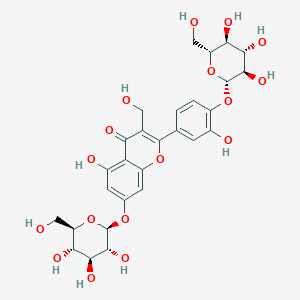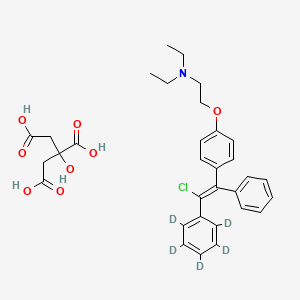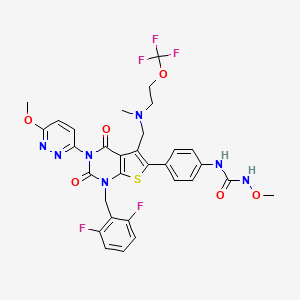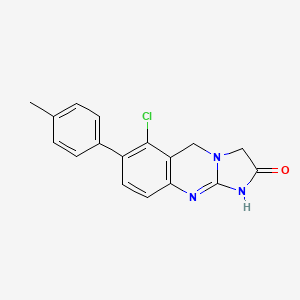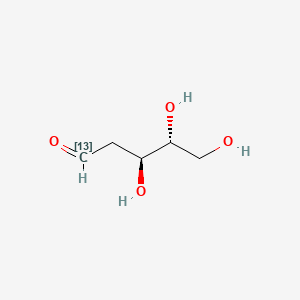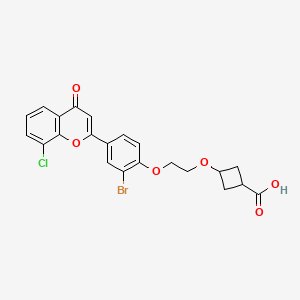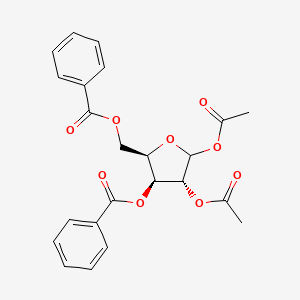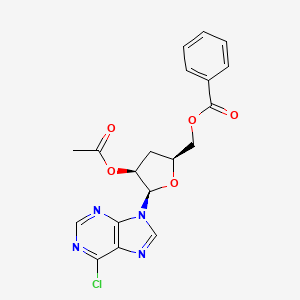
9-(2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-beta-D-ribofuranosyl)-6-chloropurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the ribofuranosyl moiety are protected using acetyl and benzoyl groups.
Glycosylation: The protected ribofuranosyl moiety is then glycosylated with 6-chloropurine.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization.
Purification: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring.
Reduction: Reduction reactions may target the chloropurine moiety.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom of the purine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Novel Compounds: Used as a precursor in the synthesis of other nucleoside analogs.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of nucleoside analog reactions.
Biology
Antiviral Research: Potential use in the development of antiviral drugs.
Anticancer Research: Investigated for its potential to inhibit cancer cell growth.
Medicine
Therapeutic Applications: Potential use in the treatment of viral infections and cancer.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer medications.
Mecanismo De Acción
The mechanism of action of 9-(2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine involves its incorporation into nucleic acids, leading to the disruption of DNA or RNA synthesis. This disruption can inhibit the replication of viruses or the proliferation of cancer cells. The compound may target specific enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase.
Comparación Con Compuestos Similares
Similar Compounds
9-(2’-Deoxy-beta-D-ribofuranosyl)-6-chloropurine: Lacks the acetyl and benzoyl protecting groups.
9-(2’-O-Acetyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine: Lacks the benzoyl protecting group.
9-(5’-O-Benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine: Lacks the acetyl protecting group.
Uniqueness
The presence of both acetyl and benzoyl protecting groups in 9-(2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine makes it unique. These protecting groups can influence the compound’s reactivity, solubility, and stability, potentially enhancing its therapeutic efficacy and selectivity.
Propiedades
Fórmula molecular |
C19H17ClN4O5 |
|---|---|
Peso molecular |
416.8 g/mol |
Nombre IUPAC |
[(2S,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H17ClN4O5/c1-11(25)28-14-7-13(8-27-19(26)12-5-3-2-4-6-12)29-18(14)24-10-23-15-16(20)21-9-22-17(15)24/h2-6,9-10,13-14,18H,7-8H2,1H3/t13-,14-,18+/m0/s1 |
Clave InChI |
HCRYZQKBFPVPFX-SUNYJGFJSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C[C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4 |
SMILES canónico |
CC(=O)OC1CC(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


